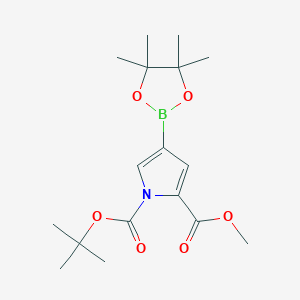

1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate

CAS No.: 942070-38-4

Cat. No.: VC2912339

Molecular Formula: C17H26BNO6

Molecular Weight: 351.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942070-38-4 |

|---|---|

| Molecular Formula | C17H26BNO6 |

| Molecular Weight | 351.2 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C17H26BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3 |

| Standard InChI Key | IKRSLFIYLPMLIF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate is registered with CAS number 942070-38-4, serving as its unique chemical identifier in international databases . The compound has several synonyms which reflect different naming conventions in organic chemistry, including "1-BOC-2-(METHOXYCARBONYL)PYRROLE-4-BORONIC ACID, PINACOL ESTER" and "1-(TERT-BUTYL) 2-METHYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE-1,2-DICARBOXYLATE" . Another identifier associated with this compound is MFCD11855974, which serves as a manufacturer-specific catalog identifier .

The compound represents a fascinating intersection of protecting group chemistry (via the tert-butyloxycarbonyl or BOC group), ester functionality, and boron chemistry, offering multiple reactive sites for further transformations. The IUPAC name reflects the systematic approach to naming this complex molecule, describing it as "O-tert-butyl 2-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate" .

Structural Features and Composition

The molecular structure of 1-tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate consists of several key components:

-

A central pyrrole ring (1H-pyrrole core)

-

A tert-butyloxycarbonyl (BOC) protecting group at the N1 position

-

A methyl ester at the C2 position

-

A boronate pinacol ester at the C4 position

This combination of functional groups creates a molecule with multiple reactive sites that can be selectively manipulated in organic synthesis. The positioning of the boronate group at C4 is particularly significant, as this represents a functionalizable position for further transformations such as Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

Comparative Analysis with Related Compounds

Table 1: Comparative Analysis of 1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate and Related Compounds

When comparing these related compounds, several structural trends become apparent. The target compound represents a more functionalized derivative compared to compounds like 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate , which lacks the boronate functionality. The presence of the boronate group in the target compound significantly alters its reactivity profile, making it valuable for cross-coupling chemistry and other transformations that leverage the unique properties of organoboron compounds.

Applications and Significance

Role in Organic Synthesis

The structure of 1-tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate suggests that it would serve as a valuable building block in organic synthesis. Boronate esters are widely employed in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which allows for carbon-carbon bond formation under relatively mild conditions.

The presence of both protective groups (BOC) and functional handles (boronate ester) makes this compound particularly useful for constructing more complex heterocyclic systems. The pyrrole core is a common motif in many biologically active compounds, including pharmaceuticals and natural products, making functionalized derivatives like this compound valuable in medicinal chemistry research.

Structural Analogs and Chemical Family

Related Boronate-Containing Heterocycles

The search results reveal several structurally related compounds containing similar functional elements. For instance, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole represents a simplified analog lacking the carboxylate groups but maintaining the boronate functionality on a different position of the pyrrole ring. This compound exists in both free base form and as a hydrochloride salt (CAS: 2407613-62-9) , demonstrating how the basic nitrogen can be modified to alter physical properties.

Another related compound is tert-Butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS: 1006876-29-4) , which replaces the pyrrole core with a pyrazole ring system while maintaining similar protective and functional groups. This structural variation demonstrates how the core heterocycle can be altered while preserving key reactive functionalities.

Importance in Heterocyclic Chemistry

The target compound belongs to a broader family of functionalized heterocycles that serve as important intermediates in the synthesis of complex molecular architectures. The combination of the pyrrole core with a boronate functionality exemplifies modern approaches in heterocyclic chemistry, where strategic functionalization enables diverse subsequent transformations.

Compounds like 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate and its 2-methyl derivative represent earlier or alternative functionalization patterns in this chemical family, highlighting how systematic structural modifications can produce a range of compounds with potentially different chemical and biological properties.

Analytical Characterization

Spectroscopic Properties

Standard analytical techniques for characterizing compounds like 1-tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR would show characteristic signals for the tert-butyl group (typically around 1.5 ppm), methyl ester (around 3.7-3.8 ppm), and the aromatic protons of the pyrrole ring.

-

¹³C NMR would display signals for carbonyl carbons, quaternary carbons, and the characteristic carbon-boron bond.

-

¹¹B NMR would confirm the presence of the boronate functionality.

-

-

Mass Spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present.

-

Infrared Spectroscopy would show distinctive absorption bands for the carbonyl groups of the esters.

Structure Verification

The 2D structure depicted in the search results confirms the arrangement of the functional groups, with the boronate pinacol ester at the C4 position of the pyrrole ring, the tert-butyloxycarbonyl group at the nitrogen, and the methyl ester at the C2 position. This structural arrangement is consistent with the IUPAC naming and the chemical properties expected for this type of compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume